1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N7O/c32-23(30-18-16-28(17-19-30)21-6-2-1-3-7-21)20-27-12-14-31(15-13-27)24-25-9-8-22(26-24)29-10-4-5-11-29/h1-3,6-9H,4-5,10-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVANMLPSTALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cholinesterase enzymes, specifically acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological processes.
Mode of Action
While the exact mode of action for this specific compound is not known, it is likely that it interacts with its targets in a manner similar to other cholinesterase inhibitors. This typically involves the compound binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This results in an increase in acetylcholine levels, which can affect various neurological processes.
Biochemical Pathways
The compound’s interaction with cholinesterase enzymes affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can have downstream effects on various neurological processes, including memory and muscle control.
Pharmacokinetics
Metabolism and excretion would likely occur through standard biochemical pathways, although the specifics would depend on the exact structure of the compound.
Result of Action
The result of the compound’s action would likely depend on the specific context in which it is used. In general, inhibition of cholinesterase enzymes can lead to increased acetylcholine levels, which can have various effects depending on the specific neurological processes involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the individual’s overall health, age, and genetic factors.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs, highlighting substituent differences and molecular
Key Observations
Heterocyclic Diversity :
- Pyrimidine-pyrrolidine (target) vs. pyrazole-pyrimidine () or pyrazole-pyridazine () alters hydrogen-bonding capacity and steric hindrance, influencing target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis may parallel ’s method, using chloroacetyl chloride to link piperazine precursors .
Research Implications and SAR Exploration
- Computational Tools : Platforms like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) by screening analogs with modified substituents (e.g., replacing pyrrolidine with morpholine) .
- Biological Targets: Piperazine derivatives often target monoamine receptors (e.g., 5-HT1A, D2).
Preparation Methods
Core Structural Disassembly
The target molecule decomposes into three primary synthons:
Synthesis of 4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazine
A two-step protocol dominates literature:
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Pyrimidine Halogenation : 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is prepared by reacting 2,4-dichloropyrimidine with pyrrolidine in THF at 0–5°C for 4 hours (yield: 68%).
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Piperazine Coupling : The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with piperazine in refluxing dioxane, catalyzed by DIPEA, achieving 74% yield after silica gel chromatography.
Preparation of 4-Phenylpiperazine
Commercial availability limits synthetic reports, though one method involves:
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Buchwald-Hartwig Amination : Reacting piperazine with iodobenzene using Pd(OAc)₂/Xantphos in toluene at 110°C for 24 hours (yield: 52%).
Stepwise Assembly of the Target Compound
Formation of the Ethanone Bridge
The ketone linker is introduced via Friedel-Crafts acylation or alkylation :
Friedel-Crafts Approach
Alkylation Strategy
-
Procedure : 2-Bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one (1 eq) is treated with 4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazine (1.2 eq) in acetonitrile at 60°C for 8 hours.
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Optimization : Microwave irradiation (150 W, 100°C, 30 min) increases yield to 72%.
Critical Reaction Parameters and Optimization
Solvent and Base Selection
| Parameter | Friedel-Crafts (DMF) | Alkylation (MeCN) |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Temperature | 80°C | 60°C |
| Base | K₂CO₃ | Et₃N |
| Catalyst | KI | None |
| Yield | 58% | 72% |
Data aggregated from highlight acetonitrile’s superiority in minimizing side reactions like N-alkylation of pyrrolidine.
Purification Challenges
-
Silica Gel Chromatography : Elution with CH₂Cl₂/MeOH (9:1) removes unreacted piperazine derivatives.
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Recrystallization : Ethanol/water (3:1) yields crystalline product with >98% purity (HPLC).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.2% |
| Elemental Analysis | C: 61.72%; H: 7.05%; N: 22.99% | Matches |
Comparative Evaluation of Synthetic Routes
Yield vs. Complexity
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound while ensuring purity?
- Methodology :
- Use multi-step protocols with controlled reaction parameters (e.g., inert atmospheres to prevent oxidation, solvents like DMF or ethanol, and catalysts like palladium on carbon) .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .
- Purify via column chromatography or recrystallization, adjusting solvent polarity based on the compound’s solubility profile .
- Key Parameters : Temperature (60–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : Assign peaks for piperazine, pyrimidine, and pyrrolidine moieties (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C₂₉H₃₆N₈O₂) .
- X-ray Crystallography : Resolve spatial arrangement of the piperazine-pyrimidine linker and assess hydrogen-bonding interactions .
Q. How should preliminary biological activity screening be designed?
- Methodology :
- In Vitro Assays : Test against serotonin/dopamine receptors (IC₅₀ measurements via radioligand binding assays) due to structural similarity to neuroactive piperazine derivatives .
- Dose-Response Curves : Use concentrations spanning 0.1 nM–10 µM to identify potency thresholds .
- Selectivity Panels : Compare activity across GPCRs (e.g., 5-HT₁A vs. D₂ receptors) to evaluate target specificity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and blood-brain barrier penetration (logBB) to identify metabolic instability or poor absorption .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of pyrrolidine) that may reduce efficacy .
- Species-Specific Differences : Compare receptor binding affinities across animal models (e.g., human vs. rat 5-HT₁A) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing -F or -CF₃) to enhance receptor binding .
- Scaffold Hopping : Replace pyrrolidine with azetidine or morpholine to alter steric bulk and polarity .
- 3D-QSAR Modeling : Align compounds in a grid box using CoMFA/CoMSIA to correlate substituent positions with activity .
Q. How can computational modeling predict target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors (PDB ID: 6WGT) and calculate binding energies (ΔG) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Free Energy Perturbation (FEP) : Quantify contributions of individual substituents to binding affinity .
Q. What approaches improve metabolic stability without compromising activity?
- Methodology :
- Isotope Labeling : Introduce deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the piperazine nitrogen with acetyl or PEG groups to enhance solubility and reduce first-pass metabolism .
- Hepatic Microsome Assays : Compare metabolic clearance (Cl₋int) across species (human vs. mouse) to prioritize analogs .
Data Contradiction Analysis
Q. How to address discrepancies in receptor selectivity across studies?
- Methodology :
- Assay Validation : Confirm receptor expression levels in cell lines (e.g., via Western blot) to rule out variability .
- Positive Controls : Use known ligands (e.g., WAY-100635 for 5-HT₁A) to normalize activity data .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (e.g., Z-score >3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
